molecular formula C17H22N2O3S3 B6476108 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2640972-07-0

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No. B6476108
CAS RN: 2640972-07-0
M. Wt: 398.6 g/mol
InChI Key: VBRNBDXHHKVFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .


Chemical Reactions Analysis

In most of its reactions, 2,2’-Bithiophene resembles benzene .


Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molar mass of 166.26 g·mol−1, appears as colorless crystals, and has a density of 1.44 g/cm3 .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Bithiophene and thieno[3,2-b]thiophene have been extensively applied as building blocks in conjugated polymers for organic field-effect transistor applications . Future research could focus on exploring other applications of these compounds.

Mechanism of Action

Target of Action

The primary target of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide is related to hole-transport materials (HTMs) for perovskite solar cells (PSCs) . The compound is based on the 2,2’-bithiophene core, which is known for its excellent charge mobility .

Mode of Action

The compound interacts with its targets by facilitating charge mobility. This is achieved through the π-electrons present in the system, which are crucial for the compound’s interaction with its targets . The end groups situated on the diphenylamine moieties are modified with a tow acceptor bridged by thiophene, which impacts the electronic, photophysical, and photovoltaic properties of the molecules .

Biochemical Pathways

The compound’s interaction with its targets can influence the charge extraction, transportation, and crystallization of perovskite .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is an improvement in the efficiency of perovskite solar cells. The newly engineered molecules display a lower band gap and a greater λ max compared to the model molecule . This leads to high power conversion efficiencies (PCEs) of the newly designed molecules compared with the reference molecule .

Action Environment

The action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide can be influenced by various environmental factors. For instance, the compound is light sensitive , which means its action, efficacy, and stability could be affected by exposure to light. Furthermore, the compound’s insolubility in water could also influence its action in aqueous environments.

properties

IUPAC Name

1-methylsulfonyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S3/c1-25(21,22)19-10-7-13(8-11-19)17(20)18-9-6-14-4-5-16(24-14)15-3-2-12-23-15/h2-5,12-13H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRNBDXHHKVFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.